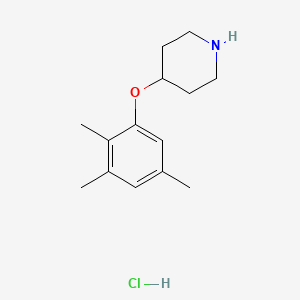

4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride

Description

4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride is a piperidine derivative featuring a 2,3,5-trimethylphenoxy substituent attached to the piperidine nitrogen via a propyl linker. Its synthesis involves alkylation of the piperidine core with a phenoxypropyl group, followed by hydrochlorination to improve solubility and stability . The trimethylphenoxy group confers steric bulk and lipophilicity, which may influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name |

4-(2,3,5-trimethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-10-8-11(2)12(3)14(9-10)16-13-4-6-15-7-5-13;/h8-9,13,15H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDSXQWFAHTHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2CCNCC2)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride typically involves the reaction of 2,3,5-trimethylphenol with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C14H22ClNO

- Molecular Weight : 255.78 g/mol

- CAS Number : 1220028-95-4

The compound features a piperidine ring substituted with a 2,3,5-trimethylphenoxy group, which contributes to its biological activity.

Antidepressant Activity

Research has indicated that compounds similar to 4-(2,3,5-trimethylphenoxy)piperidine hydrochloride exhibit potential antidepressant effects. A study demonstrated that derivatives of piperidine could modulate neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways .

Antiparasitic Properties

The compound has been investigated for its efficacy against various parasitic infections. For instance, a bioinformatics study highlighted its potential as an inhibitor of Toxoplasma gondii by targeting specific proteins involved in the parasite's metabolism . This suggests a pathway for developing antiparasitic drugs based on this compound.

Anticancer Research

Preliminary studies have explored the anticancer properties of similar piperidine derivatives. Research indicates that modifications of the piperidine structure can lead to compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Experimental Findings

Synthetic Pathways

The synthesis of this compound typically involves the alkylation of piperidine with 2,3,5-trimethylphenol under basic conditions. This reaction can be optimized for yield and purity using various solvents and catalysts.

Mechanism of Action

The mechanism of action of 4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs include:

Key Observations:

- Linker Length : Propyl linkers (as in the target compound and HBK19) may improve membrane permeability over shorter ethoxyethyl chains (HBK14) .

- Core Structure : Piperidine vs. piperazine (HBK series) alters basicity and hydrogen-bonding capacity, affecting receptor interactions .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The 2,3,5-trimethylphenoxy group increases logP compared to diphenylmethoxy () or halogenated analogs (), suggesting slower metabolic clearance but better blood-brain barrier penetration .

- Solubility : Hydrochloride salts generally improve aqueous solubility. However, bulky aromatic groups (e.g., diphenylmethoxy) may reduce solubility compared to alkyl-substituted derivatives () .

- Stability : Piperidine derivatives with methyl or halogen substituents show greater metabolic stability than unsubstituted analogs due to reduced oxidative degradation .

Environmental and Regulatory Considerations

Biological Activity

4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride is a chemical compound with significant potential in pharmacological applications. Its structure, characterized by a piperidine ring substituted with a 2,3,5-trimethylphenoxy group, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity based on various studies, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C14H22ClNO

- Molecular Weight : 255.79 g/mol

- Structure : The compound features a piperidine ring at the core, which is a common motif in many bioactive molecules. The trimethylphenoxy group is hypothesized to enhance interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several promising biological activities associated with this compound:

- Antidepressant Potential : Preliminary research indicates that this compound may exhibit antidepressant-like effects, potentially acting on neurotransmitter systems involved in mood regulation.

- G-Protein Coupled Receptor (GPCR) Interaction : The structural characteristics of the compound suggest it could serve as a ligand for GPCRs, which are critical in various physiological processes and disease mechanisms.

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits in models of neurodegenerative diseases.

The exact mechanism of action for this compound remains under investigation. However, its interaction with specific molecular targets is crucial for its biological effects:

- Binding Affinity Studies : Research has focused on determining the binding affinity of this compound to various receptors and enzymes. These studies are essential for elucidating its pharmacological profile and potential therapeutic uses.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride | C16H26ClNO | Ethyl group attached to piperidine nitrogen |

| 4-(2-(2,3,5-Trimethylphenoxy)ethyl)piperidine hydrochloride | C16H26ClNO | Additional ethyl chain on the phenoxy group |

These comparative compounds share structural similarities but differ in specific substitutions that may influence their biological activity and pharmacological properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antidepressant Activity : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups.

- Neuroprotective Properties : In vitro experiments showed that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative disorders.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride?

A nucleophilic aromatic substitution (SNAr) reaction is commonly employed for similar piperidine derivatives. For example, 4-(2,3,5-Trimethylphenoxy)phthalonitrile was synthesized using 2,3,5-trimethylphenol and a nitrile precursor in dimethylformamide (DMF) with K₂CO₃ as a base, achieving a yield of 73.51% . Adapting this method, the target compound may be synthesized by substituting the nitrile group with a piperidine moiety. Reaction conditions (temperature, solvent polarity, and base strength) should be optimized via controlled experiments to maximize yield and purity.

Q. Which analytical techniques are critical for characterizing this compound?

Standard characterization includes 1H/13C-NMR for structural elucidation, UV/Vis spectroscopy to assess electronic transitions, and mass spectrometry for molecular weight confirmation . Elemental analysis ensures stoichiometric purity, while IR spectroscopy verifies functional groups (e.g., C-O-C ether linkages). For advanced purity assessment, HPLC with a system suitability mixture (as used for paroxetine derivatives) can resolve impurities .

Q. How should this compound be stored to ensure long-term stability?

Piperidine hydrochlorides are hygroscopic and prone to decomposition. Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis. Stability studies on similar compounds (e.g., meperidine hydrochloride) indicate ≥5-year integrity under these conditions . Regularly monitor via thermal analysis (DSC/TGA) to detect phase changes or degradation.

Q. What safety precautions are necessary during handling?

Refer to safety data sheets (SDS) of structurally analogous piperidines:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Avoid strong oxidizers (e.g., KMnO₄) to prevent exothermic reactions . Emergency protocols for spills include neutralization with sodium bicarbonate and disposal as hazardous waste .

Q. What solvents are compatible with this compound for experimental workflows?

The compound is likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. For recrystallization, use ethanol or methanol. Solubility can be predicted via computational tools (e.g., Gaussian 09W) using Hansen solubility parameters .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09W) model electronic transitions, frontier molecular orbitals (HOMO/LUMO), and charge distribution. For example, the methoxy and sulfonyl groups in 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride were shown to influence electron-withdrawing effects and reaction pathways . Apply similar methods to predict nucleophilic/electrophilic sites in the target compound.

Q. What strategies resolve contradictions in reaction yields reported across studies?

Contradictions often arise from subtle differences in reaction conditions (e.g., moisture levels, catalyst purity). Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, stoichiometry) and identify critical factors. For example, K₂CO₃’s hygroscopicity in DMF significantly impacts SNAr efficiency . Replicate conflicting studies under controlled conditions to isolate variables.

Q. How does steric hindrance from the 2,3,5-trimethylphenoxy group affect substitution reactions?

The trimethyl groups introduce steric bulk, potentially slowing nucleophilic attacks at the piperidine nitrogen. Compare kinetics with less hindered analogs (e.g., 4-phenoxypiperidine) using stopped-flow spectroscopy . Steric effects may also alter regioselectivity in multi-step syntheses, as seen in substituted benzaldehyde derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Piperidine derivatives often target neurological or antimicrobial pathways. Use radioligand binding assays (e.g., opioid receptor binding, as in meperidine ) or enzyme inhibition assays (e.g., acetylcholinesterase). For antimicrobial studies, employ MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Always include positive controls (e.g., paroxetine for serotonin reuptake ).

Q. How can structure-activity relationships (SAR) guide derivative design?

Modify the phenoxy substituents (e.g., replacing methyl with halogens) and assess changes in bioactivity. For instance, 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride’s sulfonyl group enhances metabolic stability . Pair synthetic modifications with molecular docking to predict binding affinities to target proteins (e.g., kinases, GPCRs).

Methodological Notes

- Data Validation : Cross-reference experimental results with computational predictions (DFT, docking) to identify outliers .

- Controlled Experiments : Use USP reference standards (e.g., paroxetine system suitability mixtures ) to calibrate analytical instruments and ensure reproducibility.

- Safety Compliance : Adhere to GHS guidelines and MARPOL Annex III for disposal, even if the compound lacks formal classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.